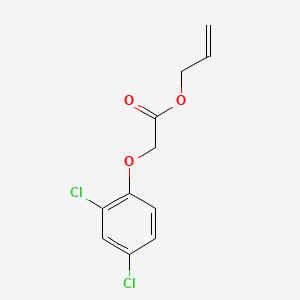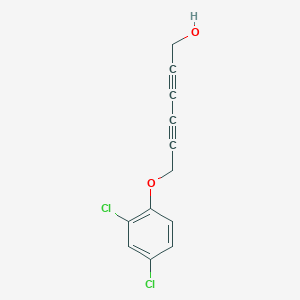![molecular formula C13H13N9 B14609003 3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile CAS No. 60160-86-3](/img/structure/B14609003.png)
3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile is a complex organic compound featuring a tetrazole ring, which is known for its diverse applications in medicinal and pharmaceutical chemistry. Tetrazole derivatives are recognized for their stability and ability to form stable metallic compounds and molecular complexes .
Métodos De Preparación
The synthesis of 3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile can be approached through eco-friendly methods, such as using water as a solvent under moderate conditions. The synthetic route typically involves the reaction of hydrazine derivatives with tetrazole precursors under controlled conditions to form the desired compound . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can react with strong oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in biochemical assays and molecular docking studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The tetrazole ring’s electron density allows it to form stable complexes with metals, which can influence various biochemical pathways. The compound’s acidic nature also plays a role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar compounds include other tetrazole derivatives such as:
- 1,2,4-Triazol-5-ylidene
- 1,2,3-Triazol-5-ylidene
These compounds share the tetrazole ring structure but differ in their specific substituents and reactivity. 3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
60160-86-3 |
|---|---|
Fórmula molecular |
C13H13N9 |
Peso molecular |
295.30 g/mol |
Nombre IUPAC |
3-[N-(2-cyanoethyl)-4-(2H-tetrazol-5-yldiazenyl)anilino]propanenitrile |
InChI |
InChI=1S/C13H13N9/c14-7-1-9-22(10-2-8-15)12-5-3-11(4-6-12)16-17-13-18-20-21-19-13/h3-6H,1-2,9-10H2,(H,18,19,20,21) |
Clave InChI |
SCFNIJKKOJAYCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=NNN=N2)N(CCC#N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


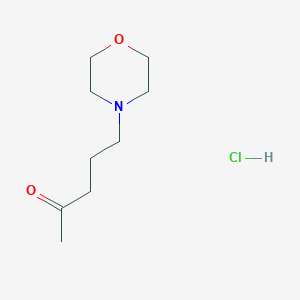
![5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate](/img/structure/B14608929.png)
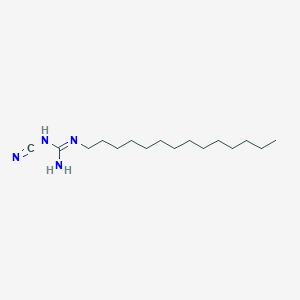
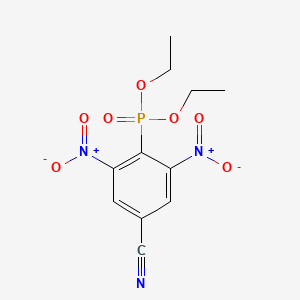
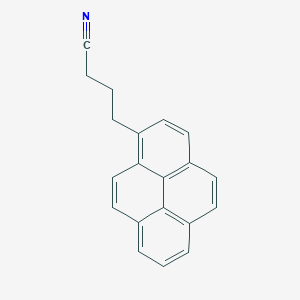
![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)
![4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14608944.png)
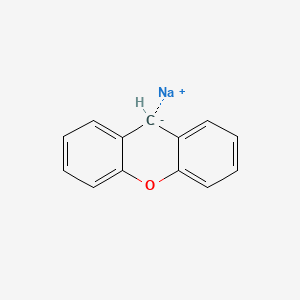

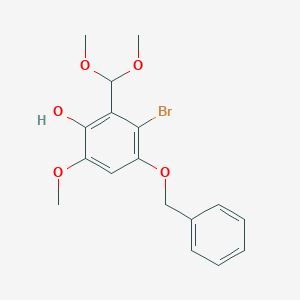
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14608982.png)
